Welcome to the BenchChem Online Store!
molecular formula C13H11NO2 B1281311 5-(Benzyloxy)pyridine-2-carbaldehyde CAS No. 59781-08-7

5-(Benzyloxy)pyridine-2-carbaldehyde

Cat. No. B1281311
M. Wt: 213.23 g/mol
InChI Key: DBGGDAAQLLDHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03952101

Procedure details

A solution of 4.22 g. (0.02 mol) of 5-benzyloxy-2-pyridinecarboxaldehyde in 100 ml. of chloroform is treated with 1.66 g. (0.04 mol) of t-butyl isocyanide and 2.40 g. (0.04 mol) of acetic acid and the solution is refluxed gently for five hours. The reaction mixture is washed with 5% sodium bicarbonate solution, dried and evaporated to dryness to give 2-[α-N-t-butylamido)-acetoxymethyl]-5-benzyloxypyridine.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12](C=O)=[N:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N+]#[C-])(C)(C)C.C(O)(=O)C>C(Cl)(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[N:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.02 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)C=O
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
C(C)(C)(C)[N+]#[C-]
Step Three
Name
Quantity
0.04 mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is washed with 5% sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.